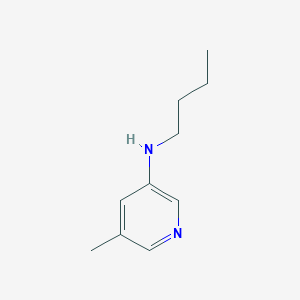
Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound features an ethyl ester group, an amino group, and a sulfamoylphenyl substituent, making it a valuable building block for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, which occurs with excellent regioselectivity . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The sulfamoylphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyrazole derivatives, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, polymers, and functional materials.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and sulfamoyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate
- 5-Amino-1-phenylpyrazole-3-carboxylate
- 5-Amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate
Uniqueness
Ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other applications .
Propriétés
Formule moléculaire |
C12H14N4O4S |
|---|---|
Poids moléculaire |
310.33 g/mol |
Nom IUPAC |
ethyl 5-amino-1-(2-sulfamoylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H14N4O4S/c1-2-20-12(17)8-7-11(13)16(15-8)9-5-3-4-6-10(9)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) |
Clé InChI |
GMVCLJIUYTZUSX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


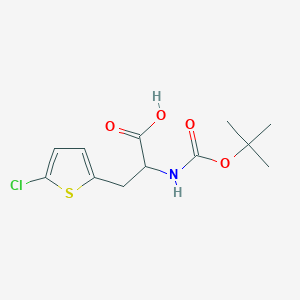
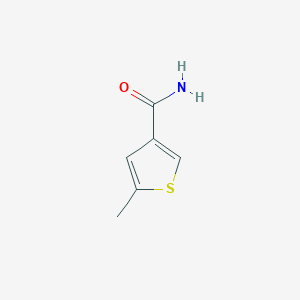
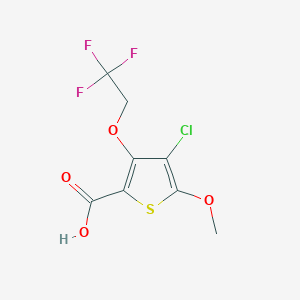

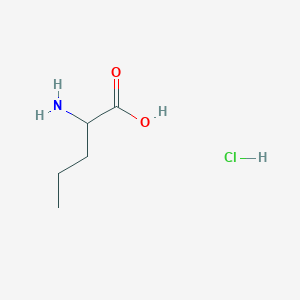
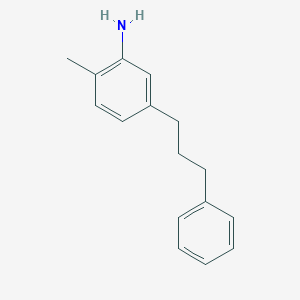


![3-[3-Chloro-4-(trifluoromethoxy)phenoxy]azetidine](/img/structure/B15089876.png)
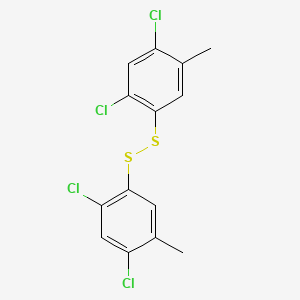
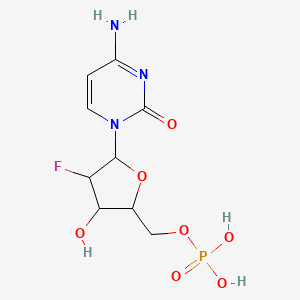
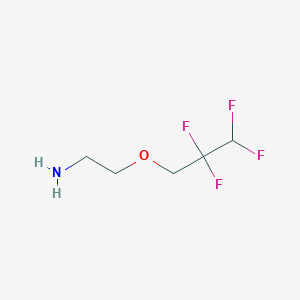
![{2-[(5-Bromo-4-methylpyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B15089890.png)
